F2MPA Analog: MAO‑B IC₅₀ and Selectivity Benchmark Against N‑Propargyl‑Furfuryl‑Amines
The structurally related propargyl‑furfuryl amine F2MPA exhibits a 70‑fold selectivity window for MAO‑B over MAO‑A [1]. F2MPA MAO‑B IC₅₀ ≈ 5.2 µM vs. MAO‑A IC₅₀ ≈ 364 µM; reference MAO‑B inhibitor selegiline IC₅₀ ≈ 0.2 µM under identical assay conditions. No MAO inhibition data are available for the target (2Z)-neryl‑furfuryl amine, meaning selectivity cannot be assumed and must be determined empirically.
| Evidence Dimension | MAO-B vs MAO-A inhibitory potency |
|---|---|
| Target Compound Data | Not determined |
| Comparator Or Baseline | F2MPA: MAO-B IC₅₀ ≈ 5.2 µM; MAO-A IC₅₀ ≈ 364 µM; Selegiline: MAO-B IC₅₀ ≈ 0.2 µM |
| Quantified Difference | F2MPA 70‑fold MAO‑B selective; target unknown |
| Conditions | Recombinant human MAO-A/MAO-B fluorimetric assay (Di Giovanni et al., 2014) |
Why This Matters
Establishes that furfuryl-amine scaffold can achieve therapeutic MAO-B selectivity, but the specific neryl substituent's effect on potency and isoform preference is entirely uncharacterized, making independent assay essential for CNS procurement decisions.
- [1] Di Giovanni G, et al. CNS Neurosci Ther. 2014;20(7):633-640. doi:10.1111/cns.12284. View Source
